



# Measuring DHODH Inhibition by ML390 in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML390     |           |
| Cat. No.:            | B15610951 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication.[3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway to meet their high demand for nucleotides.[1] ML390 is a potent inhibitor of human DHODH and has been identified as an inducer of myeloid differentiation in acute myeloid leukemia (AML) models.[2][4] Its mechanism of action involves the depletion of the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in cancer cells.[1][5] This document provides detailed protocols for measuring the inhibition of DHODH in a cellular context using ML390 as a model compound.

## **Mechanism of Action**

**ML390** specifically targets DHODH, which is located on the inner mitochondrial membrane.[6] Inhibition of this enzyme leads to a dramatic accumulation of the upstream metabolite dihydroorotate (DHO) and a depletion of downstream metabolites, including uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[2][7] This pyrimidine starvation is a key indicator of DHODH inhibition and can be confirmed by metabolomic analysis.[3][8] The cellular effects of **ML390**, such as decreased proliferation and induction of



differentiation, can be reversed by supplementing the cell culture medium with uridine, which bypasses the de novo synthesis pathway.[4][8]

## Quantitative Data: Inhibitory Potency of DHODH Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values for **ML390** and other well-characterized DHODH inhibitors in various enzymatic and cellular assays.



| Inhibitor     | Target/Cell<br>Line            | Assay Type                            | Parameter | Value                              | Reference(s |
|---------------|--------------------------------|---------------------------------------|-----------|------------------------------------|-------------|
| ML390         | Murine &<br>Human AML<br>cells | Differentiation<br>Assay              | ED50      | ~2 μM                              | [2][6]      |
| Brequinar     | Human<br>DHODH                 | Enzymatic<br>Assay                    | IC50      | 0.004 μΜ                           | [4]         |
| Teriflunomide | Human<br>DHODH                 | Enzymatic<br>Assay                    | IC50      | 262 nM                             | [3]         |
| BAY 2402234   | Human<br>DHODH                 | Enzymatic<br>Assay                    | IC50      | 1.2 nM                             | [3]         |
| ASLAN003      | Human<br>DHODH                 | Enzymatic<br>Assay                    | IC50      | 35 nM                              | [3]         |
| Dhodh-IN-1    | Human<br>DHODH                 | Enzymatic<br>Assay                    | IC50      | 25 nM                              | [3]         |
| Dhodh-IN-16   | Human<br>DHODH                 | Enzymatic<br>Assay                    | IC50      | 0.396 nM                           | [5]         |
| Dhodh-IN-16   | MOLM-13<br>(AML)               | Cell Viability<br>(CellTiter-<br>Glo) | IC50      | 0.2 nM                             | [5]         |
| Leflunomide   | KYSE510,<br>KYSE450,<br>SW620  | Cell Viability                        | IC50      | 108.2 μM,<br>124.8 μM,<br>173.9 μM | [9]         |

## **Signaling Pathway of DHODH Inhibition**





Click to download full resolution via product page

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of ML390 on DHODH.

# **Experimental Workflow for Measuring DHODH Inhibition**





Click to download full resolution via product page

Caption: Workflow for assessing cellular DHODH inhibition by ML390.

# Experimental Protocols DHODH Enzymatic Activity Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[5][10]



### Materials:

- Recombinant human DHODH protein
- ML390
- Dihydroorotate (DHO)
- Coenzyme Q10 (CoQ10)
- 2,6-dichloroindophenol (DCIP)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a reaction mixture containing assay buffer, 100 μM CoQ10, and 200 μM DCIP.
- In a 96-well plate, add varying concentrations of ML390 (or vehicle control, e.g., DMSO).
- Add the recombinant human DHODH enzyme to each well and pre-incubate at 25°C for 30 minutes.
- Initiate the enzymatic reaction by adding 500 μM DHO.[5]
- Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.[5][10]
- Calculate the rate of DCIP reduction to determine DHODH activity.
- Plot the percentage of inhibition for each **ML390** concentration relative to the vehicle control to determine the IC50 value.

## **Cell Proliferation Assay (MTT/CCK-8)**



This assay assesses the effect of ML390 on the proliferation of cancer cells.[1][9]

#### Materials:

- Cancer cell line of interest (e.g., AML cell lines like THP-1 or U937)
- Complete cell culture medium
- ML390
- 96-well cell culture plates
- MTT or CCK-8 reagent
- Spectrophotometer

### Procedure:

- Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight (for adherent cells).
- Treat the cells with a serial dilution of ML390 (and a vehicle control) for 72 hours.
- Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (typically 1-4 hours).
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
- Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of viability against the logarithm of the
   ML390 concentration and fitting the data to a dose-response curve.

## **Uridine Rescue Assay**



This functional assay confirms that the anti-proliferative effects of **ML390** are due to the inhibition of the de novo pyrimidine synthesis pathway.[8]

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- ML390
- Uridine
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate.
- Prepare treatment groups:
  - Vehicle control
  - ML390 alone (at a concentration of 5-10 times the IC50)
  - ML390 in the presence of a high concentration of uridine (e.g., 100 μM)
  - Uridine alone
- Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[8]
- Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
- Compare the viability of cells treated with ML390 alone to those co-treated with uridine. A
  significant increase in viability in the co-treated group indicates a successful rescue and



confirms on-target activity.[8]

## Metabolomic Analysis for Dihydroorotate (DHO) Accumulation

This is a direct and quantitative method to confirm DHODH inhibition by measuring the accumulation of its substrate, DHO.[3][8]

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- ML390
- · 6-well plates
- Cold 5% mannitol solution
- Cold methanol
- Cell scraper
- Liquid chromatography-mass spectrometry (LC-MS) system

### Procedure:

- Seed cells in 6-well plates and grow to a sufficient number (e.g., 5 x 10<sup>6</sup> cells).
- Treat the cells with ML390 at the desired concentration and for the desired time (e.g., 48 hours).
   [2] Include a vehicle control.
- After treatment, place the plates on ice and wash the cells twice with cold 5% mannitol solution.
- Add cold methanol to each well and scrape the cells.



- Transfer the cell extracts to microcentrifuge tubes.
- Perform metabolite extraction according to your established laboratory protocol (e.g., centrifugation to pellet debris).
- Analyze the supernatant containing the metabolites using an LC-MS system to quantify the levels of DHO. A significant increase in DHO levels in ML390-treated cells compared to the control confirms DHODH inhibition.[2][7]

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of ML390: A Human DHODH Inhibitor That Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Measuring DHODH Inhibition by ML390 in Cells: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610951#measuring-dhodh-inhibition-by-ml390-in-cells]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com